molecular formula C14H14ClN3O B2515967 2-(5-Chloro(3-hydrobenzimidazol-2-ylidene))-4,4-dimethyl-3-oxopentanenitrile CAS No. 1025237-08-4

2-(5-Chloro(3-hydrobenzimidazol-2-ylidene))-4,4-dimethyl-3-oxopentanenitrile

Cat. No. B2515967
CAS RN: 1025237-08-4
M. Wt: 275.74
InChI Key: BJJOAGUVWHLESX-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro(3-hydrobenzimidazol-2-ylidene))-4,4-dimethyl-3-oxopentanenitrile, commonly referred to as 2C-H-N, is a synthetic chemical compound which has been widely used in various scientific research applications. This compound has a unique structure, which makes it an interesting subject for further research. It is a colorless, crystalline solid, soluble in polar organic solvents such as benzene, ethanol and dichloromethane. This compound is also known to be a powerful inhibitor of cytochrome P450 enzymes, which makes it useful for studying the role of these enzymes in various biochemical processes.

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of derivatives involving benzimidazolylidenes, benzothiazolylidenes, and thiazolylidenes has been explored, with a focus on their structural characterization through X-ray crystallographic studies. This research emphasizes the potential of these compounds in creating novel molecular structures (Denisenko et al., 2011).
  • The formation of carbene adducts with borabenzene derivatives, such as the stable carbene 1,2,3,5-tetramethylimidazol-2-ylidene forming an adduct with 3,5-dimethylborabenzene, showcases the compound's potential in organometallic chemistry and the development of new materials (Zheng and Herberich, 2000).

Photochemical and Photophysical Properties

  • Chloro(4-methylpent-3-en-1-ynyl)carbene was investigated for its IR spectrum, structure, and photochemical transformations, indicating the compound's significance in understanding photophysical properties and developing photoreactive materials (Gvozdev et al., 2021).

Catalytic and Chemical Reactivity Studies

  • Research on the synthesis and characterization of silver(I), gold(I), and gold(III) complexes containing dimethyl-N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene suggests the compound's role in catalytic processes and its potential in forming complexes with various metals (Gaillard et al., 2009).
  • The exploration of reactions involving benzimidazole and benzothiazole derivatives with primary and secondary alkylamines highlights the compound's chemical reactivity and its potential applications in synthetic organic chemistry (Jeon and Kim, 2000).

properties

IUPAC Name

(Z)-2-(6-chloro-1H-benzimidazol-2-yl)-3-hydroxy-4,4-dimethylpent-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-14(2,3)12(19)9(7-16)13-17-10-5-4-8(15)6-11(10)18-13/h4-6,19H,1-3H3,(H,17,18)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYKBQPERMFGQH-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C(C#N)C1=NC2=C(N1)C=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=C(\C#N)/C1=NC2=C(N1)C=C(C=C2)Cl)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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